molecular formula C14H19N3OS B7467299 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione

3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione

Cat. No.: B7467299
M. Wt: 277.39 g/mol
InChI Key: GIZXPUYBTWFUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione is a heterocyclic compound that features a benzoxazole core with a thione group at the 2-position and a 4-ethylpiperazin-1-ylmethyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 2-mercaptobenzoxazole.

    Substitution Reaction: The 2-mercaptobenzoxazole is then reacted with 4-ethylpiperazine in the presence of a suitable base, such as sodium hydride, to introduce the 4-ethylpiperazin-1-ylmethyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitrobenzoxazole, halobenzoxazole derivatives.

Scientific Research Applications

3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the piperazine moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    3-[(4-Ethylpiperazin-1-yl)methyl]chromen-4-one hydrochloride: Similar piperazine substitution but with a chromenone core instead of a benzoxazole core.

Uniqueness

3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione is unique due to the presence of both the benzoxazole core and the thione group, which confer distinct chemical reactivity and biological activity. The ethyl group on the piperazine ring may also influence its pharmacokinetic properties, such as solubility and membrane permeability, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-2-15-7-9-16(10-8-15)11-17-12-5-3-4-6-13(12)18-14(17)19/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZXPUYBTWFUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CN2C3=CC=CC=C3OC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.